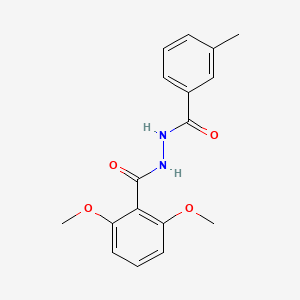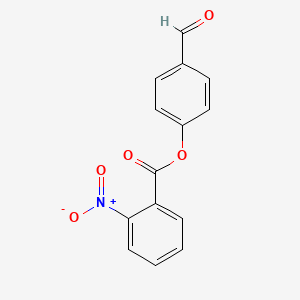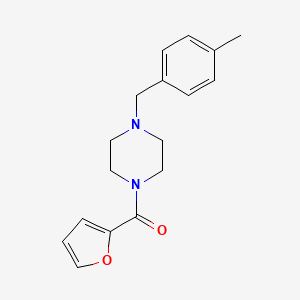![molecular formula C12H13N5OS B5819136 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a novel chemical entity that has attracted the attention of researchers due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways involved in cancer, inflammation, and infectious diseases. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In infectious diseases, it has been shown to disrupt the cell wall of bacteria and inhibit the growth of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious diseases, it has been shown to disrupt the cell wall of bacteria and inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its potent therapeutic activity, its broad-spectrum antimicrobial activity, and its ability to modulate various cellular pathways. However, the limitations include its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. These include:
1. Investigating its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases.
2. Studying its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy.
3. Developing novel formulations to improve its solubility and bioavailability.
4. Exploring its mechanism of action at the molecular level to identify new targets for drug development.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound with potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Its mechanism of action involves the modulation of various cellular pathways, and its biochemical and physiological effects have been studied in various in vitro and in vivo models. Although it has some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base. The reaction proceeds via nucleophilic substitution of the thiol group with the chloroacetic acid, followed by elimination of the chloride ion to form the desired product.
Scientific Research Applications
The compound 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has shown antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-2-7-17-11(9-5-3-4-6-14-9)15-16-12(17)19-8-10(13)18/h2-6H,1,7-8H2,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCGWXNXQBZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)




![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)